molecular formula C16H17N3 B7988032 (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393175-93-3

(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B7988032
CAS No.: 1393175-93-3
M. Wt: 251.33 g/mol
InChI Key: AUESLSUHCZOWNX-LBPRGKRZSA-N
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Description

(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral chemical reagent designed for research and development applications. The 1 H -benzo[ d ]imidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities and presence in various therapeutic agents . Benzimidazole derivatives are extensively investigated for their potential as antimicrobial agents, with some compounds showing significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . Furthermore, this structural class is a key motif in the development of protein kinase inhibitors , with some derivatives demonstrating potent cytotoxic effects on cancer cell lines and inhibitory activity against kinases such as EGFR, HER2, CDK2, and mTOR . The integration of a chiral amine moiety, as seen in this compound, can be a critical structural feature for enhancing specificity and interaction with biological targets, as evidenced by similar scaffolds used in rational drug design campaigns . Researchers can leverage this compound as a versatile building block for synthesizing novel derivatives or as a potential pharmacophore in hit-to-lead optimization programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESLSUHCZOWNX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738108
Record name (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393175-93-3
Record name (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine serves as a valuable ligand in coordination chemistry. Its unique structure allows it to form complexes with transition metals, which can be utilized in catalysis and material science.

Biology

This compound has been extensively studied for its biological activities:

  • Antimicrobial Properties: Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections, warranting further investigation.
  • Anticancer Properties: Its interaction with specific molecular targets involved in cancer cell proliferation has been documented, showing promise in anticancer therapies.

Medicine

Benzimidazole derivatives are explored for therapeutic applications:

  • Parasitic Infections: Compounds in this class are known for their effectiveness against parasites, making them candidates for drug development.
  • Cancer Treatment: The unique mechanism of action involving enzyme inhibition positions this compound as a potential anticancer agent.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed reduced tumor growth in animal models when treated with the compound.
Study CCoordination ChemistryFormed stable complexes with palladium, enhancing catalytic activity in organic reactions.

Mechanism of Action

The mechanism of action of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares (S)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine with structurally related benzimidazole derivatives:

Compound Name Substituents/Modifications Melting Point/State Key Biological or Chemical Notes References
This compound 7-methyl, 1-phenyl, (S)-ethanamine 427.8 ± 47.0 °C (solid) High thermal stability; potential stereoselective interactions in biological systems.
(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (R)-ethanamine, no 7-methyl/1-phenyl groups Not reported Enantiomeric differences may affect receptor binding or metabolic pathways.
1-(1-Cyclobutyl-1H-benzo[d]imidazol-2-yl)ethanamine Cyclobutyl at N1, no 7-methyl group Not reported Increased steric bulk from cyclobutyl may alter lipophilicity and binding pocket compatibility.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethanamine side chain, no 7-methyl/1-phenyl groups Not reported Simpler structure; used as a precursor for hybrid molecules (e.g., chalcones).
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Benzyl at N1, methanamine (shorter chain) Oil (liquid at room temp) Reduced rigidity and lower melting point compared to ethanamine derivatives.
Hybrid benzimidazole-chalcone (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanone) Ethanone instead of ethanamine; chalcone substituents Not reported Chalcone moiety introduces π-conjugation, potentially enhancing anticancer activity via ROS generation.
Enaminones-based benzo[d]imidazole (e.g., (E)-3-(dimethylamino)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-one) Enaminone (dimethylamino-propenone) chain Not reported Polar enaminone group may improve solubility and hydrogen-bonding capacity.

Functional Group Impact on Activity

  • Ethanamine vs. Ethanone: The primary amine in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or transporters), whereas ethanone derivatives (e.g., chalcone hybrids) rely on ketone-mediated interactions or redox activity .
  • Substituent Effects: 7-Methyl Group: Enhances lipophilicity and may stabilize the benzimidazole core via steric protection. Chirality: The (S)-configuration may lead to enantioselective activity, as seen in other chiral drugs targeting receptors or ion channels .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Wear nitrile gloves, safety goggles, and impermeable lab coats .
  • Storage : Store at 2–8°C in airtight, light-protected containers .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Note : Under combustion, toxic fumes may form; conduct thermogravimetric analysis (TGA) to assess decomposition risks .

How can the biological activity of this benzimidazole derivative be systematically evaluated?

Advanced Research Question

In Vitro Assays :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus) .
  • Enzyme Inhibition : Test α-glycosidase inhibition via spectrophotometric methods (e.g., IC₅₀ determination) .

Mechanistic Studies :

  • Molecular Docking : Simulate interactions with target proteins (e.g., anticonvulsant effects via GABA receptor binding ).

What computational tools support crystallographic refinement and structural analysis?

Advanced Research Question

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination. The software is robust for high-resolution data and twinned crystals .
  • Validation Tools : Employ PLATON or Mercury to check for crystallographic disorders and hydrogen bonding networks .

How does the compound’s stability under varying conditions impact experimental design?

Advanced Research Question

  • Thermal Stability : Perform accelerated stability studies at elevated temperatures (40–60°C) to simulate long-term storage .
  • pH Sensitivity : Test solubility and degradation in buffered solutions (pH 1–12) using UV-Vis spectroscopy.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines .

What strategies mitigate environmental risks given limited ecological data?

Advanced Research Question

  • Biodegradation Assays : Use OECD 301F respirometry to measure aerobic degradation in activated sludge.
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values .

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